molecular formula C10H13N5O2 B7955843 7-methyl-2-morpholin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-methyl-2-morpholin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B7955843
M. Wt: 235.24 g/mol
InChI Key: VUOSTNVWUDFDBF-UHFFFAOYSA-N
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Description

7-methyl-2-morpholin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of 7-methyl-2-morpholin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be achieved through various methods. One efficient method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the regioselective one-step synthesis using 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .

Chemical Reactions Analysis

7-methyl-2-morpholin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-methyl-2-morpholin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For example, it acts as an inhibitor of enzymes like JAK1 and JAK2, which are involved in various signaling pathways . The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 7-methyl-2-morpholin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one include other triazolopyrimidines such as:

These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific morpholine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-methyl-2-morpholin-4-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-7-6-8(16)11-9-12-10(13-15(7)9)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H,11,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOSTNVWUDFDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C2N1NC(=N2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C2N1NC(=N2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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